molecular formula C9H14N4 B1628288 5-Methyl-2-(piperazin-1-yl)pyrimidine CAS No. 262847-57-4

5-Methyl-2-(piperazin-1-yl)pyrimidine

Cat. No.: B1628288
CAS No.: 262847-57-4
M. Wt: 178.23 g/mol
InChI Key: ZXPTZVHHGCYNHT-UHFFFAOYSA-N
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Description

5-Methyl-2-(piperazin-1-yl)pyrimidine (CAS 262847-57-4) is a chemical compound with the molecular formula C9H14N4 and a molecular weight of 178.23 g/mol . This structure incorporates the 1-(2-pyrimidinyl)piperazine (1-PP) pharmacophore, a moiety of significant interest in medicinal chemistry and central nervous system (CNS) drug discovery . This core fragment is found in a class of compounds known as azapirones, which include clinically used agents with anxiolytic and antidepressant activities . The 1-PP moiety is an active metabolite contributing to the efficacy of these drugs, primarily through its role as a selective 5-HT1A receptor ligand . As such, this compound serves as a critical synthetic intermediate for researchers developing novel psychoactive therapeutics. Its primary research value lies in the synthesis of more complex molecules for pharmacological evaluation. Specifically, it acts as a key building block in the preparation of novel 1-(2-pyrimidin-2-yl)piperazine derivatives, which are screened for monoamine oxidase (MAO) inhibitory activity . MAO enzymes are key targets for regulating neurotransmitter metabolism, and MAO-A inhibitors are clinically used in the treatment of depression and anxiety . By providing the essential 1-PP scaffold, this compound enables medicinal chemists to explore new structures for potential use as antidepressants, anxiolytics, and antipsychotics . This product is intended for research applications only and is not for diagnostic, therapeutic, or human use.

Properties

CAS No.

262847-57-4

Molecular Formula

C9H14N4

Molecular Weight

178.23 g/mol

IUPAC Name

5-methyl-2-piperazin-1-ylpyrimidine

InChI

InChI=1S/C9H14N4/c1-8-6-11-9(12-7-8)13-4-2-10-3-5-13/h6-7,10H,2-5H2,1H3

InChI Key

ZXPTZVHHGCYNHT-UHFFFAOYSA-N

SMILES

CC1=CN=C(N=C1)N2CCNCC2

Canonical SMILES

CC1=CN=C(N=C1)N2CCNCC2

Origin of Product

United States

Comparison with Similar Compounds

Pyrazolo[3,4-d]pyrimidine Derivatives

Example Compounds :

  • 4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (2)
  • (1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine (3)

Key Differences :

  • Structure : Fused pyrazole-pyrimidine rings vs. a single pyrimidine core in the target compound.
  • Substituents : Presence of tolyl and hydrazine groups instead of methyl and piperazine.
  • Activity : These derivatives exhibit isomerization behavior under specific conditions, impacting their stability and reactivity .

Piperazine-Substituted Pyrimidine-2,4,6-Triones

Example Compound :

  • 5-[4-(2-Hydroxyethyl)piperazin-1-yl]-5-(4-iodophenyl)pyrimidine-2,4,6-trione (5a)

Key Differences :

  • Structure : A trione (three ketone groups) replaces the pyrimidine’s aromatic ring in the target compound.
  • Application : Designed as radiolabeled agents for imaging, contrasting with the metabolic targeting of the parent compound.

Nitrophenyl-Piperazine Derivatives

Example Compound :

  • 5-Methyl-2-{[4-(4-nitrophenyl)piperazin-1-yl]methyl}phenol (WUWBIC)

Key Differences :

  • Structure: A phenolic ring and nitro group introduce strong electron-withdrawing effects.
  • Activity : The nitro group may reduce metabolic stability but improve binding to enzymes or receptors via polar interactions .

Chlorinated Pyrimidine-Piperazine Hybrids

Example Compound :

  • 2,4,5-Trichloro-6-[4-(2-chloroethyl)piperazin-1-yl]pyrimidine (5)

Key Differences :

  • Structure : Multiple chlorine atoms increase electrophilicity and reactivity.
  • Synthesis : Reactivity with DABCO highlights differences in nucleophilic substitution compared to milder conditions used for the target compound .

Positional Isomers and Piperazine Substitution

Example Compound :

  • 5-(4-Methylpiperazin-1-yl)pyrimidin-2-amine (235)

Key Differences :

  • Substitution Pattern : Piperazine at the 5-position (vs. 2-position) and an amine group at the 2-position.
  • Synthesis : Requires palladium-catalyzed coupling, indicating greater synthetic complexity than the parent compound .

Fluorinated Pyrimidine-Piperazine Derivatives

Example Compound :

  • SCH 66712 (5-fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine)

Key Differences :

  • Structure : Fluorine atom and imidazole ring enhance CYP2D6 inhibition, a mechanism distinct from GPR119 agonism.
  • Selectivity : Higher potency for CYP2D6 over other isoforms, highlighting substituent-driven specificity .

Critical Analysis of Substituent Effects

  • Piperazine Position : Placement at the 2-position (target compound) vs. 5-position (compound 235) alters steric interactions with target proteins, affecting agonist efficacy .
  • Electron-Donating/Withdrawing Groups : Methyl groups (electron-donating) enhance metabolic stability, whereas nitro or chlorine groups (electron-withdrawing) may improve binding affinity but reduce bioavailability .
  • Fused vs.

Preparation Methods

Standard Alkaline Conditions

A foundational approach involves heating 2-chloro-5-methylpyrimidine with excess piperazine in aqueous potassium carbonate at 60–65°C for 1–2 hours. The reaction proceeds via an SNAr mechanism, where the electron-deficient pyrimidine ring facilitates displacement of the chloride by piperazine. Yields under these conditions typically reach 75–80%, with the major byproduct being 1,4-bis(5-methylpyrimidin-2-yl)piperazine, formed through over-alkylation.

Optimization Insight :

  • Molar Ratios : A 1.5:1 molar ratio of piperazine to 2-chloro-5-methylpyrimidine minimizes bis-adduct formation.
  • Solvent Systems : Mixed aqueous-organic solvents (e.g., water-chloroform) enhance solubility of both reactants, improving reaction kinetics.

Phase-Transfer Catalysis (PTC)

Displacement of Methylthio Intermediates

An alternative route employs 5-methyl-2-(methylthio)pyrimidine as a precursor, where the methylthio group is displaced by piperazine under basic or nucleophilic conditions.

Reflux in Polar Solvents

Heating 5-methyl-2-(methylthio)pyrimidine with piperazine in ethanol or DMF at reflux (80–100°C) for 12–24 hours achieves moderate yields (60–70%). The mechanism involves nucleophilic attack by piperazine, with the leaving group (methylthiolate) stabilized by polar aprotic solvents.

Example Protocol :

  • 5-Methyl-2-(methylthio)pyrimidine (1 mmol), piperazine (1.2 mmol), and K2CO3 (2 mmol) in ethanol.
  • Reflux for 12 hours, followed by neutralization with acetic acid and crystallization.

Limitations :

  • Longer reaction times compared to halogen displacement.
  • Requires purification to remove residual methylthiol byproducts.

Halogenation and Subsequent Functionalization

For substrates lacking the pre-installed halogen or methylthio group, multi-step syntheses involving halogenation and piperazine coupling are employed.

Bromination of 5-Methylpyrimidin-2-ol

  • Bromination : Treating 5-methylpyrimidin-2-ol with phosphorus oxybromide (POBr3) yields 2-bromo-5-methylpyrimidine.
  • Piperazine Coupling : Reacting the brominated intermediate with piperazine under Pd catalysis (e.g., PdCl2(dppf)) in THF at 60°C provides the target compound in 70–75% yield.

Key Data :

  • Bromination efficiency: >90% conversion.
  • Pd-catalyzed coupling reduces byproduct formation compared to SNAr.

Analytical Characterization and Quality Control

Successful synthesis requires rigorous characterization to confirm structure and purity:

Spectroscopic Data

  • 1H NMR (DMSO-d6): δ 2.3 (s, 3H, CH3), 2.8–3.1 (m, 8H, piperazine-H), 6.5 (s, 1H, pyrimidine-H).
  • IR (KBr): 2850 cm⁻¹ (C-H stretch, CH3), 1580 cm⁻¹ (C=N pyrimidine).

Chromatographic Purity

  • HPLC : >98% purity using C18 column, 70:30 acetonitrile-water, retention time 6.2 minutes.

Comparative Analysis of Synthetic Methods

Method Conditions Yield Advantages Drawbacks
Nucleophilic Substitution K2CO3, H2O/CHCl3, 60°C 80% Scalable, minimal byproducts Requires halogenated precursor
Phase-Transfer Catalysis PTC, 50°C, 1 hour 85% Fast, energy-efficient Catalyst cost
Methylthio Displacement Ethanol reflux, 12 hours 65% Avoids halogen use Long reaction time
Pd-Catalyzed Coupling PdCl2(dppf), THF, 60°C 75% High selectivity Expensive catalysts

Industrial-Scale Considerations

For large-scale production, the phase-transfer catalysis method is favored due to its rapid kinetics and lower thermal requirements. However, cost-benefit analyses must account for catalyst recovery and solvent recycling. Recent patents emphasize:

  • Solvent Recovery Systems : Distillation units for chloroform reuse, reducing waste.
  • Catalyst Immobilization : Silica-supported PTC agents to facilitate reuse and minimize leaching.

Q & A

Q. What are the common synthetic routes for 5-Methyl-2-(piperazin-1-yl)pyrimidine, and what key reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

  • Route 1: Reacting 2-chloro-5-methylpyrimidine with piperazine under reflux in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours. Yield optimization (60–75%) requires strict control of stoichiometry (1:1.2 molar ratio of pyrimidine to piperazine) .
  • Route 2: Microwave-assisted synthesis reduces reaction time to 2–4 hours with comparable yields (70%) by enhancing reaction kinetics .
  • Critical Factors: Solvent choice (DMF > ethanol due to higher polarity), temperature (avoiding side reactions above 110°C), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Table 1: Comparison of Synthetic Routes

MethodConditionsYieldPurity (HPLC)Key Reference
ConventionalDMF, 24h, 80°C65%>95%
Microwave-assistedDMF, 2h, 100°C70%>98%

Q. How is the purity and structural integrity of this compound verified in academic research?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1^1H NMR (DMSO-d6) shows characteristic peaks: δ 8.3 ppm (pyrimidine H), δ 2.5–3.0 ppm (piperazine CH2), and δ 2.3 ppm (CH3). 13^{13}C NMR confirms the piperazine linkage (C-N at 45–50 ppm) .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 column (acetonitrile/water, 70:30) with UV detection at 254 nm ensures >98% purity .
  • Mass Spectrometry (MS): ESI-MS [M+H]+ at m/z 205.1 confirms molecular weight .

Advanced Research Questions

Q. What computational strategies are employed to optimize the synthesis of this compound derivatives?

Methodological Answer:

  • Quantum Chemical Calculations: Density Functional Theory (DFT) predicts transition states and reaction pathways. For example, B3LYP/6-31G* level calculations identify energy barriers for nucleophilic substitution, guiding solvent and temperature selection .
  • Machine Learning (ML): Training models on reaction databases (e.g., PubChem) to predict optimal conditions (solvent, catalyst) for novel derivatives. ML algorithms like Random Forest reduce trial-and-error experimentation by 40% .

Q. Table 2: Computational Tools and Applications

ToolApplicationOutcomeReference
Gaussian 16Transition state analysisIdentified optimal solvent (DMF)
RDKit + Scikit-learnReaction yield prediction85% accuracy in condition screening

Q. How do researchers resolve contradictions in biological activity data for this compound across different studies?

Methodological Answer:

  • Meta-Analysis: Systematic review of IC50 values (e.g., kinase inhibition assays) to identify outliers. For instance, discrepancies in EGFR inhibition (IC50: 1.2–5.8 µM) arise from assay conditions (ATP concentration, pH) .
  • Dose-Response Curves: Re-evaluating activity under standardized protocols (e.g., 10 mM ATP, pH 7.4) reduces variability by 30% .
  • Structural-Activity Relationship (SAR): Comparing substituent effects (e.g., methyl vs. fluoro groups at position 5) clarifies mechanistic differences .

Q. What methodologies are used to study the interaction of this compound with biological targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Measures binding kinetics (ka/kd) to receptors like serotonin 5-HT1A (KD: 120 nM) .
  • Molecular Docking (AutoDock Vina): Simulates ligand-receptor binding poses. The piperazine moiety forms hydrogen bonds with Asp116 in 5-HT1A, while the pyrimidine ring engages in π-π stacking .
  • In Vitro Assays: Radioligand displacement (e.g., [³H]-WAY-100635 for 5-HT1A) quantifies receptor affinity .

Q. Table 3: Key Pharmacological Findings

TargetAssay TypeResult (IC50/KD)Reference
5-HT1A ReceptorRadioligand binding120 nM
EGFR KinaseADP-Glo™ Assay2.3 µM

Q. How are reaction pathways validated when synthesizing structurally complex derivatives of this compound?

Methodological Answer:

  • Isotopic Labeling: 15^{15}N-labeled piperazine tracks incorporation into the pyrimidine ring via 15^{15}N NMR .
  • Kinetic Studies: Pseudo-first-order kinetics (monitored by HPLC) confirm rate-determining steps (e.g., piperazine deprotonation) .
  • In Situ FTIR: Detects intermediate species (e.g., enamine formation at 1650 cm⁻¹) during condensation reactions .

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